3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
Overview
Description
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one: is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is kinase enzymes . Kinases are proteins that play a crucial role in cell signaling pathways, and they are often implicated in cancer and other diseases.
Mode of Action
This compound interacts with kinase enzymes through ATP competitive binding . This compound has a heteroaromatic scaffold that allows it to form hydrogen bonds with the kinase enzymes . The arrangement of hydrogen bond donor and acceptor groups in its bicyclic core can fulfill the requirements for ATP competitive binding .
Biochemical Pathways
The compound’s interaction with kinase enzymes affects the kinase signaling pathways . By competitively binding to the ATP site of the kinase enzymes, it can inhibit the activation of these enzymes and their downstream signals .
Pharmacokinetics
Its synthesis methods have been explored and adapted for parallel synthesis, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in the inhibition of kinase activity . This inhibition suppresses the activation of downstream signals in the kinase pathways, both in vitro and in vivo . The compound is less potent for the majority of nonmutated kinases .
Action Environment
The compound’s synthesis methods and its potential for functionalization suggest that its action could be influenced by various factors .
Biochemical Analysis
Biochemical Properties
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with kinase enzymes, which are pivotal in regulating cellular signaling pathways. The hydrogen bond donor and acceptor groups in its structure enable it to bind competitively to the ATP-binding sites of kinases, thereby inhibiting their activity . Additionally, this compound has been found to interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that it can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the PI3K/Akt and MAPK/ERK pathways . Furthermore, this compound has been shown to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinase enzymes, leading to the inhibition of their activity . This binding interaction is facilitated by the hydrogen bond donor and acceptor groups in the compound’s structure. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied extensively in laboratory settings. Over time, this compound has been observed to maintain its stability under various conditions, making it suitable for long-term studies . In vitro and in vivo studies have shown that the effects of this compound on cellular function can persist over extended periods, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is believed to be transported by specific membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in certain tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its activity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrazolopyridine core . Another approach includes the use of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles in the presence of chiral-at-metal Rhodium (III) complexes, which affords the desired product with high enantioselectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for the development of kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic properties.
Comparison with Similar Compounds
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar pyrazolopyridine core but with different substituents.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: Another related compound with azido and amino groups.
Uniqueness: 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino group at the 3-position and the pyrazolopyridine core make it a versatile scaffold for the synthesis of various bioactive molecules.
Properties
IUPAC Name |
3-amino-1,5-dihydropyrazolo[4,3-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-5-4-3(9-10-5)1-2-8-6(4)11/h1-2H,(H,8,11)(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUSKPOAZYYJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669152 | |
Record name | 3-Amino-1,2-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900863-27-6 | |
Record name | 3-Amino-1,2-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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